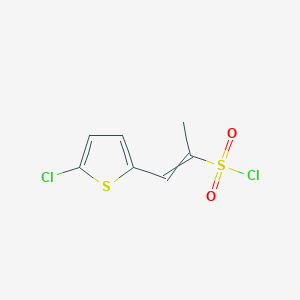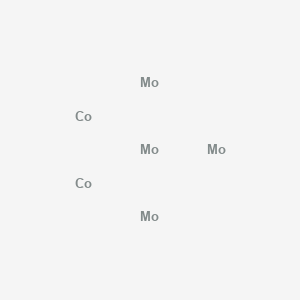
cobalt;molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt and molybdenum compounds are widely studied due to their unique properties and applications in various fields. Cobalt is a ferromagnetic metal with high thermostability and multivalent states, while molybdenum is known for its high melting point and resistance to heat and wear. When combined, cobalt and molybdenum form compounds that exhibit remarkable catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Cobalt and molybdenum compounds can be synthesized through various methods. One common approach is the incipient-wetness impregnation method, where cobalt and molybdenum salts are dissolved in a solution and then impregnated onto a support material such as γ-Al₂O₃. The mixture is then dried and calcined to form the desired compound . Another method involves the sol-gel process, where metal precursors are mixed with a gel-forming agent and then subjected to heat treatment to form the compound .
Industrial Production Methods: In industrial settings, cobalt and molybdenum compounds are often produced through high-temperature processes such as extrusion, forging, or rolling. These methods involve the sintering of metal powders at temperatures around 1500°C to form ingots, which are then hot-worked to achieve the desired properties .
化学反応の分析
Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .
科学的研究の応用
Cobalt and molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxygen evolution reactions . In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and controlled drug delivery systems . Molybdenum compounds, on the other hand, have antimicrobial properties and are used in the development of antibacterial agents . In industry, these compounds are used in the production of low-sulfur fuels and as electrode materials for electrochemical applications .
作用機序
The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .
類似化合物との比較
Cobalt and molybdenum compounds can be compared with other transition metal compounds such as tungsten and vanadium compounds. While tungsten and molybdenum share similar properties due to their position in the periodic table, cobalt compounds exhibit unique magnetic properties that distinguish them from other transition metals . Similar compounds include tungsten carbide (WC), vanadium carbide (VC), and nickel molybdate (NiMoO₄). Each of these compounds has its own set of properties and applications, but cobalt and molybdenum compounds are particularly valued for their catalytic and electronic properties .
特性
CAS番号 |
922735-43-1 |
|---|---|
分子式 |
Co2Mo4 |
分子量 |
501.7 g/mol |
IUPAC名 |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.4Mo |
InChIキー |
BDKYJGYBJZBCPD-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Mo].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
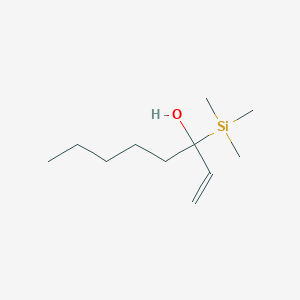
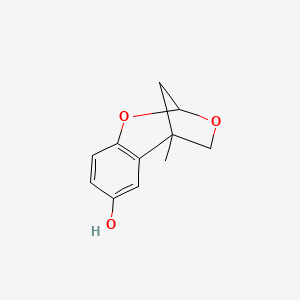
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
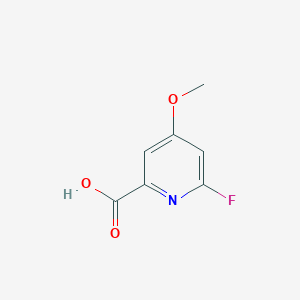
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
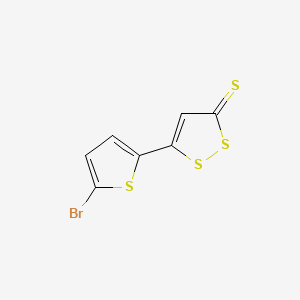
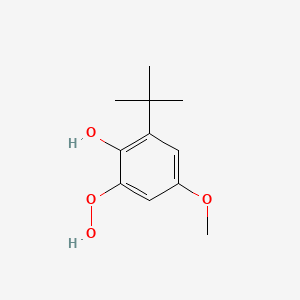
![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
